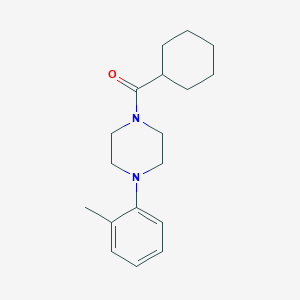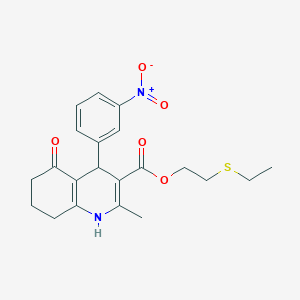![molecular formula C27H37NO4 B4985425 butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate](/img/structure/B4985425.png)
butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate, also known as Octyl Salicylate, is a widely used organic compound in the field of cosmetics and sunscreens. It is a clear, colorless liquid with a faint odor and is known for its ability to absorb ultraviolet (UV) radiation. Octyl Salicylate is a derivative of salicylic acid, which is a common ingredient in many skincare products due to its anti-inflammatory and exfoliating properties.
Mecanismo De Acción
Butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate Salicylate acts as a UV filter by absorbing UVB radiation. It does not absorb UVA radiation, which is why it is often used in combination with other UV filters in sunscreen formulations. butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate Salicylate works by converting the absorbed UV radiation into heat, which is then dissipated from the skin.
Biochemical and Physiological Effects:
butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate Salicylate has been shown to have low toxicity and is generally considered safe for use in cosmetic products. However, some studies have suggested that butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate Salicylate may have estrogenic activity, which could potentially have adverse effects on human health. Further research is needed to fully understand the impact of butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate Salicylate on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate Salicylate is a widely used compound in the field of cosmetics and sunscreens, making it readily available for use in lab experiments. Its low toxicity and high yield in synthesis make it an efficient and cost-effective option for researchers. However, its potential estrogenic activity and limited ability to absorb UVA radiation may limit its use in certain experiments.
Direcciones Futuras
Future research on butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate Salicylate should focus on its potential effects on human health, particularly its estrogenic activity. Studies should also investigate the effectiveness of butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate Salicylate in protecting the skin from UVA radiation and its potential use in combination with other UV filters. Additionally, research should explore alternative synthesis methods and modifications to the chemical structure to improve its efficacy and safety.
In conclusion, butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate Salicylate is a widely used organic compound in the field of cosmetics and sunscreens. Its ability to absorb UV radiation makes it an effective option in protecting the skin from sun damage. However, further research is needed to fully understand its potential effects on human health and to explore alternative synthesis methods and modifications to its chemical structure.
Métodos De Síntesis
Butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate Salicylate can be synthesized through the esterification of salicylic acid with 2-ethylhexanol in the presence of a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the product is then purified through fractional distillation. The yield of the reaction is typically high, making this method of synthesis efficient and cost-effective.
Aplicaciones Científicas De Investigación
Butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate Salicylate is commonly used in the formulation of sunscreens due to its ability to absorb UV radiation. It is also used in the production of other cosmetic products such as lotions and creams. Scientific research has focused on the effectiveness of butyl 4-({[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}amino)benzoate Salicylate in protecting the skin from UV radiation and its potential adverse effects on human health.
Propiedades
IUPAC Name |
butyl 4-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37NO4/c1-7-8-17-31-25(30)20-9-13-22(14-10-20)28-24(29)18-32-23-15-11-21(12-16-23)27(5,6)19-26(2,3)4/h9-16H,7-8,17-19H2,1-6H3,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZOYENOQYQDDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-benzyl-1-{3-[1-(3-furylmethyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B4985367.png)

![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(1H-pyrazol-1-yl)-1-propanamine](/img/structure/B4985377.png)
![4-{[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4985381.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]isonicotinamide](/img/structure/B4985397.png)
![3-(2-methoxyethyl)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4985400.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4985409.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B4985412.png)

![1-(3,5-dimethylphenyl)-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4985433.png)